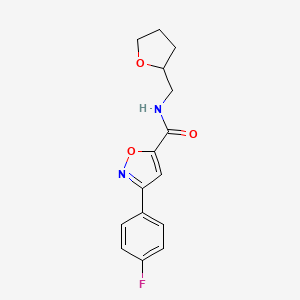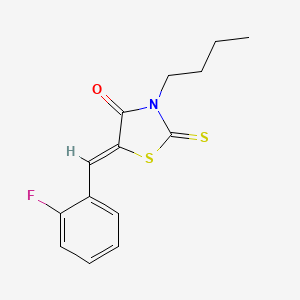![molecular formula C20H21N5OS B4846268 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4846268.png)
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide
Descripción general
Descripción
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide, also known as ATPT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATPT belongs to the class of thiosemicarbazones, which are known to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is not fully understood. However, several studies have suggested that 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide exerts its biological activity by inhibiting various enzymes and proteins involved in cell growth and proliferation. For example, 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. Additionally, 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been reported to inhibit the activity of the proteasome, a protein complex that is involved in the degradation of proteins.
Biochemical and Physiological Effects:
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been reported to exhibit several biochemical and physiological effects. For example, 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been reported to inhibit the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases, including cancer and neurodegenerative disorders. Furthermore, 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has several advantages for lab experiments, including its high potency and selectivity towards target enzymes and proteins. Additionally, 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has a relatively low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, the synthesis of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is complex and requires specialized equipment and expertise. Furthermore, the cost of synthesizing 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is relatively high, which may limit its use in large-scale experiments.
Direcciones Futuras
Several future directions can be explored for 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide. Firstly, further studies are needed to elucidate the mechanism of action of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide and its potential targets in various diseases. Secondly, the development of more efficient and cost-effective synthesis methods for 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is needed to facilitate its use in large-scale experiments. Thirdly, the in vivo efficacy and toxicity of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide need to be evaluated in animal models to determine its potential as a therapeutic agent. Finally, the development of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide derivatives with improved pharmacokinetic properties and selectivity towards target enzymes and proteins may enhance its therapeutic potential.
Conclusion:
In conclusion, 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is a novel compound that exhibits promising therapeutic potential in various diseases. The synthesis of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is complex, but its high potency and selectivity towards target enzymes and proteins make it a promising candidate for further development as a therapeutic agent. Further studies are needed to elucidate the mechanism of action of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide and its potential targets in various diseases, and the development of more efficient synthesis methods and 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide derivatives may enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, bacterial infections, and viral infections. Several studies have reported the anti-cancer activity of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has also been shown to exhibit antibacterial activity against drug-resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been reported to inhibit the replication of the hepatitis C virus (HCV) and the dengue virus.
Propiedades
IUPAC Name |
2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-2-13-25-18(14-21-16-9-5-3-6-10-16)23-24-20(25)27-15-19(26)22-17-11-7-4-8-12-17/h2-12,21H,1,13-15H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHULUXYAMBPYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)CNC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-[(4-methoxyphenyl)sulfonyl]-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4846187.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B4846188.png)

![2-[3-(2-allylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4846199.png)



![ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-ethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4846251.png)

![ethyl 4-(6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl)benzoate](/img/structure/B4846264.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4846287.png)
![2-[hydroxy(phenyl)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4846295.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4846303.png)
